molecular formula C14H22FN3 B1519556 1-[2-(4-Ethylpiperazin-1-yl)-5-fluorophenyl]ethan-1-amine CAS No. 1019553-69-5

1-[2-(4-Ethylpiperazin-1-yl)-5-fluorophenyl]ethan-1-amine

Cat. No.: B1519556
CAS No.: 1019553-69-5
M. Wt: 251.34 g/mol
InChI Key: IWPIHYQVHUYKJX-UHFFFAOYSA-N
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Description

1-[2-(4-Ethylpiperazin-1-yl)-5-fluorophenyl]ethan-1-amine is a useful research compound. Its molecular formula is C14H22FN3 and its molecular weight is 251.34 g/mol. The purity is usually 95%.
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Biological Activity

1-[2-(4-Ethylpiperazin-1-yl)-5-fluorophenyl]ethan-1-amine is a compound characterized by its aromatic amine structure, which includes an amine group attached to an aromatic ring with a fluorine substituent. This structural configuration suggests potential biological activity, particularly in pharmacological applications. Despite limited direct studies on this specific compound, its analogs and related compounds provide insights into its possible biological effects.

  • Molecular Formula : C14_{14}H20_{20}FN2_2
  • CAS Number : 1019553-69-5
  • Molecular Weight : 250.31 g/mol

The biological activity of compounds similar to this compound often involves interactions with various biological targets, including receptors and transporters. For instance, piperazine derivatives have been shown to exhibit significant interactions with serotonin receptors and can act as inhibitors of nucleoside transporters, which are crucial in cellular processes and drug metabolism .

Biological Activity Overview

  • Antimicrobial Activity : Several studies have highlighted the antimicrobial potential of piperazine-containing compounds. For example, compounds with similar structures have demonstrated efficacy against Gram-positive bacteria, showing minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM . The mechanism often involves inhibition of protein synthesis and nucleic acid production.
  • Cytotoxicity : The cytotoxic effects of related compounds have been evaluated in various cancer cell lines. For instance, some derivatives have shown low cytotoxicity while maintaining potent activity against specific cancer types, making them attractive candidates for further drug development .
  • Transporter Inhibition : Research indicates that certain piperazine derivatives can inhibit equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis and regulation of adenosine function. This inhibition can lead to altered cellular metabolism and enhanced therapeutic effects against certain diseases .

Case Study 1: Antimicrobial Efficacy

A study focusing on piperazine derivatives revealed that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Enterococcus species. The most effective compound showed an MIC of 31.108 μg/mL against Staphylococcus epidermidis, indicating strong potential for treating infections caused by resistant strains .

Case Study 2: Cancer Cell Lines

In vitro studies on cancer cell lines treated with piperazine derivatives indicated that certain modifications in the chemical structure could enhance cytotoxicity while reducing side effects on normal cells. One derivative demonstrated a selective inhibition of glioma cell proliferation with an IC50 value significantly lower than standard chemotherapeutics .

Data Table: Summary of Biological Activities

Activity TypeCompound TypeObserved EffectReference
AntimicrobialPiperazine DerivativesMIC 15.625 - 125 μM
CytotoxicityPiperazine AnalogIC50 in glioma cells < standard
Transporter InhibitionNucleoside Transporter InhibitorsAltered nucleotide metabolism

Properties

IUPAC Name

1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22FN3/c1-3-17-6-8-18(9-7-17)14-5-4-12(15)10-13(14)11(2)16/h4-5,10-11H,3,6-9,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPIHYQVHUYKJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)F)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.